molecular formula C20H16F3N5O2S B2742027 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 921989-05-1

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2742027
CAS No.: 921989-05-1
M. Wt: 447.44
InChI Key: GOOAGIDUSOETPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research. The structure features a 3-(trifluoromethyl)benzyl group at position 5 of the pyrimidine ring, which enhances metabolic stability and lipophilicity, and a thiophene-2-carboxamide moiety linked via an ethyl group at position 1. The thiophene carboxamide may facilitate hydrogen bonding interactions critical for selectivity .

Properties

IUPAC Name

N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2S/c21-20(22,23)14-4-1-3-13(9-14)11-27-12-25-17-15(19(27)30)10-26-28(17)7-6-24-18(29)16-5-2-8-31-16/h1-5,8-10,12H,6-7,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOAGIDUSOETPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound acts as a CGRP receptor antagonist . By binding to the CGRP receptor, it prevents the receptor’s natural ligand, CGRP, from binding and activating the receptor. This inhibits the downstream signaling pathways that would normally be triggered by CGRP, effectively reducing the perception of pain.

Pharmacokinetics

The compound’s significant inhibitory activity, as indicated by its low ic50 values, suggests that it may have good bioavailability and effective distribution within the body.

Biological Activity

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound with potential biological activities. Its structure includes several functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18F3N5O4, with a molecular weight of 485.423 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its bioavailability.

1. Anticancer Activity

Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine moieties exhibit significant anticancer properties. A study involving molecular docking simulations suggested that similar compounds effectively inhibit EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, a crucial target in cancer therapy . The docking studies revealed strong binding affinities, which correlate with the observed cytotoxic effects on various cancer cell lines.

Table 1: Anticancer Activity Summary

CompoundTargetCell Lines TestedIC50 (µM)Reference
DHFPEGFRHT29, DU14510.5
Compound XVEGFRNCI-6015.0

2. Anti-inflammatory Properties

Pyrazolo derivatives have been reported to possess anti-inflammatory effects. A series of studies demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .

Case Study: Inhibition of TNF-alpha Production
A specific study highlighted that a related pyrazolo compound significantly reduced TNF-alpha production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives are well-documented. Studies have shown that these compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Table 2: Antimicrobial Activity Summary

MicroorganismCompound TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusCompound Y32 µg/mL
Escherichia coliCompound Z16 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For instance:

  • Trifluoromethyl Group: Enhances lipophilicity and biological activity.
  • Thiophene Ring: Contributes to increased interaction with biological targets.

These insights guide further optimization of the compound for enhanced efficacy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exhibit promising anticancer properties. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Research into pyrazolo[3,4-d]pyrimidines has revealed their ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating chronic inflammatory diseases.

Antimicrobial Activity
The incorporation of trifluoromethyl groups in organic compounds often enhances their biological activity. Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of bacteria and fungi. This could lead to the development of new antimicrobial agents.

Enzyme Inhibition
Compounds with the pyrazolo[3,4-d]pyrimidine structure are known to act as inhibitors of various enzymes, particularly kinases. Their ability to selectively inhibit specific targets makes them valuable in drug design for conditions such as cancer and autoimmune diseases. The mechanism typically involves binding to the ATP-binding site of the enzyme, preventing substrate phosphorylation.

Neuroprotective Effects
Emerging research suggests that similar compounds may have neuroprotective effects. By modulating neurotransmitter systems and reducing oxidative stress, these compounds could potentially be used in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Industrial Applications

Synthesis of Novel Compounds
The synthetic methodologies developed for creating this compound can be adapted for producing other complex organic molecules. The versatility of the pyrazolo[3,4-d]pyrimidine core allows chemists to modify its structure for various applications in pharmaceuticals and agrochemicals.

Formulation Development
Given its potential bioactivity, formulating this compound into effective delivery systems (e.g., nanoparticles or liposomes) could enhance its stability and bioavailability. This is particularly important for compounds with poor solubility profiles.

Comparison with Similar Compounds

Structural and Functional Analogues

A. N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound A)

  • Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[3,4-d]pyrimidine in the target compound).
  • Substituents :
    • 4-Methoxybenzyl group at position N (vs. 3-(trifluoromethyl)benzyl in the target).
    • Thiophen-2-yl at position 5 (vs. thiophene-2-carboxamide in the target).
  • Pharmacokinetic Implications : The methoxy group in Compound A may reduce metabolic stability compared to the trifluoromethyl group in the target compound. The absence of a carboxamide linker in Compound A could limit hydrogen-bonding interactions, reducing target selectivity .

B. Reference Example 107 (from EP 4 374 877 A2)

  • Core Structure: Diazaspiro[3.5]non-8-ene (vs. pyrazolo-pyrimidine).
  • Substituents :
    • Difluoro-hydroxyphenyl and pyrimidinyl groups (vs. trifluoromethylbenzyl and thiophene carboxamide).
  • Functional Relevance : The spirocyclic core in Reference Example 107 may confer conformational rigidity, enhancing binding specificity. However, the absence of a pyrazolo-pyrimidine scaffold limits direct mechanistic overlap with the target compound .
Data Table: Comparative Analysis
Parameter Target Compound Compound A Reference Example 107
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[1,5-a]pyrimidine Diazaspiro[3.5]non-8-ene
Key Substituents 3-(Trifluoromethyl)benzyl, thiophene-2-carboxamide 4-Methoxybenzyl, thiophen-2-yl Difluoro-hydroxyphenyl, pyrimidinyl
Metabolic Stability High (CF₃ group) Moderate (OCH₃ group) Moderate (hydroxyphenyl)
Hydrogen Bonding Strong (carboxamide) Weak (thiophenyl) Moderate (pyrimidinyl)
Synthetic Complexity High Moderate Very High
Research Findings

Binding Affinity : The trifluoromethyl group in the target compound enhances hydrophobic interactions with kinase ATP-binding pockets, as evidenced by crystallographic studies using SHELX-refined structures . In contrast, Compound A’s methoxy group shows weaker van der Waals interactions in molecular docking simulations .

Selectivity : The thiophene-2-carboxamide moiety in the target compound improves selectivity for kinases like CDK2/cyclin E (Ki = 12 nM) compared to Compound A (Ki = 45 nM) due to its ability to form bifurcated hydrogen bonds .

Crystallographic Analysis : Mercury CSD 2.0 visualization of the target compound’s crystal structure reveals a puckered pyrimidine ring (puckering amplitude = 0.42 Å, phase angle = 18°), a conformation stabilized by the trifluoromethyl group. This contrasts with the near-planar pyrimidine ring in Compound A .

Q & A

(Basic) How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization should focus on reaction conditions and reagent selection. For example:

  • Reagent Choice : Use potassium carbonate as a base for deprotonation, as demonstrated in the synthesis of structurally related N-benzyloxy amides .
  • Coupling Agents : Employ EDC·HCl and HOBt·H₂O for amide bond formation, which minimize side reactions and improve efficiency .
  • Solvent Selection : Acetonitrile (CH₃CN) is effective for facilitating nucleophilic substitutions while maintaining stability of the trifluoromethyl group .
  • Temperature Control : Stepwise heating (e.g., 0°C to room temperature) during coupling steps reduces decomposition of sensitive intermediates .

(Basic) What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR can verify the integration of protons (e.g., benzyl, thiophene, and pyrimidine moieties) and confirm regiochemistry .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the pyrazolo[3,4-d]pyrimidine core and substituent orientations .
  • HPLC-MS : High-resolution mass spectrometry ensures molecular weight accuracy, while HPLC with UV detection assesses purity (>95%) .

(Basic) What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:
Initial screening should prioritize target-specific and cytotoxicity assays:

  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure activity against kinases or proteases, given the compound’s pyrimidine scaffold .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacterial strains .
  • Cytotoxicity Profiling : Employ MTT assays on HEK-293 or HepG2 cells to rule out non-specific toxicity at therapeutic concentrations .

(Advanced) How can structure-activity relationship (SAR) studies be designed for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:
SAR studies require systematic structural modifications and functional assays:

  • Substituent Variation : Replace the 3-(trifluoromethyl)benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Scaffold Hybridization : Fuse the thiophene-carboxamide moiety with other heterocycles (e.g., thiazolo[3,2-a]pyrimidines) to evaluate ring size impact .
  • Pharmacophore Mapping : Use molecular docking to correlate substituent positions (e.g., pyrimidine C4=O) with binding affinity to target proteins like kinases .

(Advanced) How can discrepancies in reported biological efficacy across studies be resolved?

Methodological Answer:
Address contradictions by standardizing experimental parameters:

  • Assay Conditions : Control variables such as pH, serum content, and incubation time, which influence compound stability and bioavailability .
  • Metabolic Stability : Compare liver microsome assays (e.g., human vs. rodent) to identify species-specific metabolism differences .
  • Formulation Effects : Test the compound in crystalline vs. amorphous solid dispersions, as polymorphic forms can alter solubility and activity .

(Advanced) What strategies resolve conflicting data on the metabolic stability of related compounds?

Methodological Answer:

  • Isotope Tracing : Use ¹⁴C-labeled analogs to track metabolite formation via LC-MS/MS .
  • Enzyme Inhibition Panels : Screen against CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic pathways susceptible to inhibition .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl esters) to improve stability, guided by hydrolysis kinetics in simulated gastric fluid .

(Advanced) How can computational methods enhance mechanistic understanding of this compound’s activity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between the pyrimidine core and ATP-binding pockets of kinases to predict resistance mutations .
  • QSAR Modeling : Train models on datasets of pyrazolo[3,4-d]pyrimidine analogs to predict bioactivity and optimize logP values .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for trifluoromethyl group substitutions to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.